Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate

Description

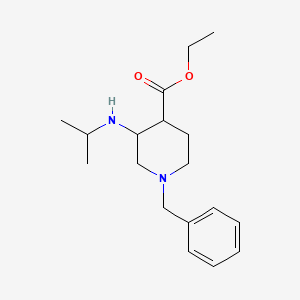

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate is a piperidine derivative characterized by a benzyl group at the 1-position, an isopropylamino substituent at the 3-position, and an ethyl ester moiety at the 4-position.

Properties

Molecular Formula |

C18H28N2O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

ethyl 1-benzyl-3-(propan-2-ylamino)piperidine-4-carboxylate |

InChI |

InChI=1S/C18H28N2O2/c1-4-22-18(21)16-10-11-20(13-17(16)19-14(2)3)12-15-8-6-5-7-9-15/h5-9,14,16-17,19H,4,10-13H2,1-3H3 |

InChI Key |

CVPPMPIMSYWPIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1NC(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4-piperidinecarboxylate with benzyl chloride to form ethyl 1-benzyl-4-piperidinecarboxylate. This intermediate is then reacted with isopropylamine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Scientific Research Applications

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to bind effectively to the catalytic site of cholinesterase enzymes, inhibiting their activity. This interaction involves key amino acid residues such as tryptophan and phenylalanine, which facilitate strong binding through hydrophobic and π-π interactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

Physicochemical Properties

- Lipophilicity : The ethyl ester and benzyl group enhance lipophilicity compared to methyl esters (e.g., Methyl 1-benzylpiperidine-3-carboxylate, similarity 0.89 ).

- Basicity: The isopropylamino group (pKa ~10–11) increases basicity relative to hydroxyl (pKa ~15) or oxo groups (non-basic).

- Metabolic Stability: Oxo groups (e.g., ) may undergo reduction or conjugation, whereas amino groups could resist hydrolysis but participate in Phase II metabolism.

Biological Activity

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This compound is structurally related to various bioactive molecules and is being investigated for its pharmacological properties, especially concerning neurological disorders and other therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 304.4 g/mol. Its IUPAC name is benzyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate. The compound's structure includes a piperidine ring, which is significant in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | benzyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |

| InChI Key | LSMGOLJTORWNPN-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the central nervous system (CNS). The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and neuronal excitability. This mechanism is crucial for developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Potential Targets

- Receptors : The compound may interact with serotonin receptors, particularly the 5-HT(4) receptor, which is implicated in gastrointestinal motility and mood regulation.

- Enzymes : It could modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.

Pharmacological Effects

Several studies have highlighted the pharmacological effects of this compound:

- Neuroprotective Activity : Preliminary findings suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Antidepressant-like Effects : Animal models have indicated that the compound may possess antidepressant-like properties, warranting further investigation into its efficacy and safety.

Study 1: Neuroprotective Effects

In a study assessing neuroprotective properties, this compound was administered to rodents subjected to oxidative stress. Results showed a significant reduction in neuronal cell death compared to controls, indicating potential therapeutic applications in neurodegenerative conditions.

Study 2: Antidepressant Activity

Another investigation utilized behavioral assays to evaluate the antidepressant-like effects of the compound. Results demonstrated decreased immobility in forced swim tests, suggesting an increase in serotonergic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.